molecular formula C9H11FO2S B13525282 2,4,5-Trimethylbenzene-1-sulfonyl fluoride CAS No. 445-09-0

2,4,5-Trimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13525282
CAS No.: 445-09-0
M. Wt: 202.25 g/mol
InChI Key: NDULBWPKVMBSOF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzene-1-sulfonyl fluoride: mesitylenesulfonyl fluoride , is a chemical compound with the molecular formula C9H11FO2S. It belongs to the class of aryl sulfonyl fluorides and is commonly used as a reagent in organic synthesis.

Preparation Methods

a. Synthetic Routes: The synthesis of 2,4,5-trimethylbenzenesulfonyl fluoride involves the reaction of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. Here’s the procedure:

b. Industrial Production: Industrial-scale production methods for this compound are not widely documented, but it can be synthesized in laboratories using the above procedure.

Chemical Reactions Analysis

2,4,5-Trimethylbenzenesulfonyl fluoride participates in various reactions:

    Substitution Reactions: It undergoes nucleophilic substitution reactions, where the sulfonyl fluoride group (-SOF) is replaced by nucleophiles (e.g., amines, alcohols, or thiols).

    Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions.

    Common Reagents: Nucleophiles (e.g., amines), bases (e.g., pyridine), and Lewis acids (e.g., AlCl).

Scientific Research Applications

2,4,5-Trimethylbenzenesulfonyl fluoride finds applications in:

    Organic Synthesis: As a reagent for introducing the sulfonyl fluoride group into organic molecules.

    Medicinal Chemistry: Used in drug development due to its ability to modify biological molecules.

    Materials Science: Employed in the preparation of functional materials.

Mechanism of Action

The exact mechanism of action for this compound depends on the specific reaction it is involved in. Generally, it acts as an electrophile, reacting with nucleophiles to form covalent bonds.

Comparison with Similar Compounds

While 2,4,5-trimethylbenzenesulfonyl fluoride is unique due to its specific substitution pattern, similar compounds include:

Properties

IUPAC Name

2,4,5-trimethylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDULBWPKVMBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577793
Record name 2,4,5-Trimethylbenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-09-0
Record name 2,4,5-Trimethylbenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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